ent-Abacavir
Overview
Description
ent-Abacavir is a pharmaceutical compound used in the treatment of human immunodeficiency virus (HIV) infection. It is a combination of two nucleoside reverse transcriptase inhibitors: abacavir sulfate and lamivudine. These antiviral agents work together to prevent the replication of HIV, thereby reducing the viral load in the body and improving the immune system function .
Preparation Methods
Synthetic Routes and Reaction Conditions
ent-Abacavir is synthesized by combining abacavir sulfate and lamivudine. Abacavir sulfate is synthesized through a multi-step process involving the reaction of a carbocyclic nucleoside with sulfuric acid to form the sulfate salt. Lamivudine is synthesized by the reaction of a thiol with a nucleoside analogue to form the desired compound .
Industrial Production Methods
The industrial production of this compound involves the large-scale synthesis of abacavir sulfate and lamivudine, followed by their combination in specific ratios to form the final product. The process includes rigorous quality control measures to ensure the purity and efficacy of the compound. The tablets are coated with a film to enhance their stability and ease of administration .
Chemical Reactions Analysis
Types of Reactions
ent-Abacavir undergoes various chemical reactions, including:
Oxidation: Abacavir sulfate can undergo oxidation to form its metabolites.
Reduction: Lamivudine can be reduced to its active form within the body.
Substitution: Both components can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide are employed
Major Products Formed
The major products formed from these reactions include the active metabolites of abacavir sulfate and lamivudine, which are responsible for their antiviral activity .
Scientific Research Applications
ent-Abacavir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside reverse transcriptase inhibitors.
Biology: Helps in understanding the replication mechanism of HIV and the role of reverse transcriptase.
Medicine: Widely used in antiretroviral therapy to manage HIV infection and prevent the progression to acquired immunodeficiency syndrome (AIDS).
Industry: Employed in the development of new antiviral drugs and formulations .
Mechanism of Action
ent-Abacavir exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. Abacavir sulfate and lamivudine are converted into their active triphosphate forms within the body. These active forms compete with natural nucleosides for incorporation into the viral DNA, leading to chain termination and inhibition of viral replication. The primary molecular targets are the reverse transcriptase enzyme and the viral RNA .
Comparison with Similar Compounds
ent-Abacavir is compared with other similar compounds such as:
Biktarvy: Contains bictegravir, emtricitabine, and tenofovir alafenamide. It is also used in the treatment of HIV but has a different combination of active ingredients.
Descovy: Contains emtricitabine and tenofovir alafenamide. It is used for pre-exposure prophylaxis and HIV treatment.
Triumeq: Contains abacavir sulfate, dolutegravir, and lamivudine. .
This compound is unique due to its specific combination of abacavir sulfate and lamivudine, which provides a potent antiviral effect with a convenient dosing regimen .
Properties
IUPAC Name |
[(1R,4S)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSCOLBFJQGHM-WCBMZHEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4C[C@H](C=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332855 | |
Record name | Epzicom | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136470-79-6 | |
Record name | (1R,4S)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136470-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((1R,4S)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-enyl)methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136470796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epzicom | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABACAVIR, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9A7099R51 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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